molecular formula C13H17N3O3S B14489176 N'-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea CAS No. 63879-96-9

N'-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea

Cat. No.: B14489176
CAS No.: 63879-96-9
M. Wt: 295.36 g/mol
InChI Key: QDIAOJAUDQPPMY-UHFFFAOYSA-N
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Description

N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring and a urea moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea typically involves the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction may require a catalyst such as triethylamine to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea moiety may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea.

    Benzothiazole: A simpler compound with similar biological activities.

    N-Methylurea: A related compound with different chemical properties.

Uniqueness

N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is unique due to its combination of a benzothiazole ring and a urea moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

63879-96-9

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea

InChI

InChI=1S/C13H17N3O3S/c1-16(8-11(18-2)19-3)13(17)15-12-14-9-6-4-5-7-10(9)20-12/h4-7,11H,8H2,1-3H3,(H,14,15,17)

InChI Key

QDIAOJAUDQPPMY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(OC)OC)C(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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